molecular formula C9H9ClO B14140996 2-Chloro-4,6-dimethylbenzaldehyde CAS No. 88174-22-5

2-Chloro-4,6-dimethylbenzaldehyde

Cat. No.: B14140996
CAS No.: 88174-22-5
M. Wt: 168.62 g/mol
InChI Key: VRQBJXIKTQNAKK-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylbenzaldehyde typically involves the chlorination of 4,6-dimethylbenzaldehyde. One common method is the direct chlorination of 4,6-dimethylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-4,6-dimethylbenzoic acid.

    Reduction: Formation of 2-chloro-4,6-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylbenzaldehyde in chemical reactions involves its electrophilic nature due to the presence of the aldehyde group. The chlorine atom and methyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-dimethylbenzaldehyde
  • 2,4-Dimethylbenzaldehyde
  • 2-Chloro-6-methylbenzaldehyde

Uniqueness

2-Chloro-4,6-dimethylbenzaldehyde is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

88174-22-5

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-4,6-dimethylbenzaldehyde

InChI

InChI=1S/C9H9ClO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3

InChI Key

VRQBJXIKTQNAKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=O)C

Origin of Product

United States

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